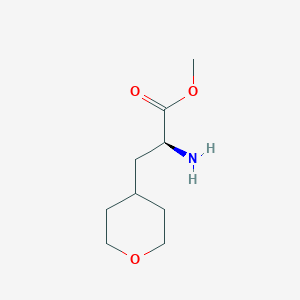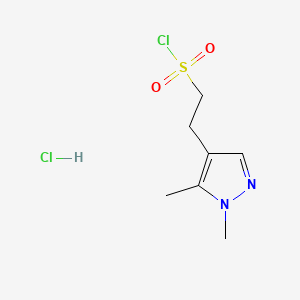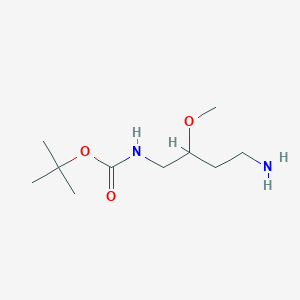
methyl (2S)-2-amino-3-(oxan-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-(oxan-4-yl)propanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of amino acids and contains an oxane ring, which is a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(oxan-4-yl)propanoate typically involves the reaction of an appropriate amino acid derivative with an oxane-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the amino acid derivative is reacted with methanol under controlled conditions. The reaction is typically carried out in a reactor with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-3-(oxan-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-containing carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxane-containing carboxylic acids.
Reduction: Oxane-containing alcohols.
Substitution: Various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-(oxan-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-amino-3-(oxan-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxane ring and amino acid moiety allow it to bind to active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2S)-2-amino-2-methyl-3-(oxan-4-ylmethoxy)propanoate: Contains an ethyl ester group instead of a methyl ester.
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
Methyl (2S)-2-amino-3-(oxan-4-yl)propanoate is unique due to its specific combination of an oxane ring and an amino acid derivative. This structure provides distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
BQHLKQZNJCKPOM-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1CCOCC1)N |
Kanonische SMILES |
COC(=O)C(CC1CCOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)






![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)



![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)
